molecular formula C6H14N2O6 B8790585 1-Hydrazinylhexose CAS No. 3868-12-0

1-Hydrazinylhexose

Cat. No.: B8790585
CAS No.: 3868-12-0
M. Wt: 210.19 g/mol
InChI Key: DSSOAANULUSBGQ-UHFFFAOYSA-N
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Description

1-Hydrazinylhexose is a hydrazine-functionalized hexose derivative, where a hydrazine (-NH-NH₂) group is attached to the first carbon of a six-carbon monosaccharide backbone.

Hydrazine derivatives are widely studied for their roles in organic synthesis, coordination chemistry, and biological activity. For example, arylhydrazones (e.g., intermediates in indazole synthesis) demonstrate catalytic and pharmacological relevance , while substituted hydrazine hydrochlorides (e.g., cyclohexylmethyl-hydrazine hydrochloride) are utilized in specialized synthetic protocols .

Properties

CAS No.

3868-12-0

Molecular Formula

C6H14N2O6

Molecular Weight

210.19 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexanehydrazide

InChI

InChI=1S/C6H14N2O6/c7-8-6(14)5(13)4(12)3(11)2(10)1-9/h2-5,9-13H,1,7H2,(H,8,14)

InChI Key

DSSOAANULUSBGQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(=O)NN)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

1-Hydrazinylhexose shares key functional groups with other hydrazine derivatives, enabling comparisons in reactivity and stability:

Compound CAS Number Molecular Formula Molecular Weight Key Features
This compound N/A C₆H₁₂N₂O₅ (hypothetical) ~192.17 (calculated) Hydrazine group on hexose backbone
(2-Methoxyethyl)hydrazine hydrochloride 936249-35-3 C₃H₁₁ClN₂O 126.59 Methoxyethyl side chain; hydrochloride salt
Cyclohexylmethyl-hydrazine hydrochloride 3637-58-9 C₇H₁₅ClN₂ 162.66 Cyclohexylmethyl substituent
1-Benzyl-1-phenylhydrazine hydrochloride 5705-15-7 C₁₃H₁₅ClN₂ 234.73 Aromatic benzyl-phenyl substitution

Key Observations :

  • Substituent Effects : Alkyl and aryl substituents (e.g., cyclohexylmethyl, benzyl) enhance hydrophobicity and influence solubility, whereas polar groups (e.g., methoxyethyl) improve aqueous compatibility.
  • Stability : Hydrazine hydrochlorides (e.g., ) exhibit greater stability under acidic conditions compared to free hydrazines, which are prone to oxidation.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Solubility Hazards
This compound Not reported Water (moderate) Potential irritant (inferred from analogs)
(2-Methoxyethyl)hydrazine HCl Decomposes Soluble in polar solvents Corrosive, skin/eye irritation
1,1-Dimethylhydrazine 63 Miscible in water Carcinogenic, flammable

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